4-(2,4-Ditosylthiazol-5-yl)morpholine

Description

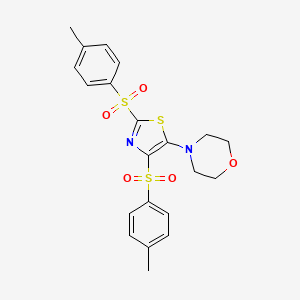

4-(2,4-Ditosylthiazol-5-yl)morpholine is a synthetic heterocyclic compound featuring a thiazole core substituted with two tosyl (p-toluenesulfonyl) groups at the 2- and 4-positions and a morpholine moiety at the 5-position. Morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom, contributes to solubility and bioavailability due to its polarity.

Properties

IUPAC Name |

4-[2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S3/c1-15-3-7-17(8-4-15)30(24,25)19-20(23-11-13-28-14-12-23)29-21(22-19)31(26,27)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFNSDLLXCSOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Ditosylthiazol-5-yl)morpholine typically involves the nucleophilic substitution of a thiazole derivative with morpholine. One common method is the reaction of 2,4-dibromothiazole with morpholine under basic conditions to yield the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Key Reactivity Patterns

Based on analogous compounds:

Nucleophilic Substitution

Tosyl groups (-OTs) are excellent leaving groups. In thiazole derivatives, they facilitate displacement by nucleophiles (e.g., amines, alkoxides):

-

Example: 4-(2,4-Dinitrophenyl)morpholine undergoes amination with morpholine or cyclohexylamine in methanol .

-

Hypothetical Reaction :

Electrophilic Aromatic Substitution

The electron-rich thiazole ring may undergo halogenation or nitration at position 5 (if deactivated by substituents):

-

Morpholine-thiazole hybrids like 3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)imidazo[1,2-b]pyridazine are synthesized via chlorination .

Reductive Elimination

Tosyl groups can be removed under reducing conditions (e.g., LiAlH₄, H₂/Pd):

Comparative Reactivity Table

Scientific Research Applications

4-(2,4-Ditosylthiazol-5-yl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 4-(2,4-Ditosylthiazol-5-yl)morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Thiazole-Morpholine Hybrids

VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine) :

Differs by replacing the 2,4-ditosyl groups with a phenyl ring. The phenyl group enhances π-π stacking but lacks the electron-withdrawing and steric effects of tosyl substituents. VPC-14228 showed moderate activity in androgen receptor (AR) binding assays but lower selectivity compared to brominated analogs .- A structural revision (from 4,5-dibromo to 2,4-dibromo) corrected its NMR profile, highlighting the critical role of substituent positioning in biological activity .

4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine :

Features a benzothiazole core with bromo and chloro substituents. In kinase inhibition assays, this compound achieved 52.1% inhibition of PI3Kβ at 1 μM, outperforming analogs lacking morpholine. Morpholine at the 2-position enhanced activity, suggesting its role in target engagement .

Isostructural Thiazole Derivatives

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-pyrazolyl)thiazole (Compound 4): Shares a planar thiazole scaffold but substitutes morpholine with chlorophenyl and fluorophenyl groups.

(2S,3R)-2,3-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine :

Incorporates a thiadiazole ring and methyl groups. Stereochemistry (2S,3R) and methyl substituents enhance metabolic stability but reduce solubility compared to unsubstituted morpholine derivatives .

Key Research Findings

Morpholine’s Role : Morpholine enhances solubility and target engagement in kinase inhibition (e.g., PI3Kβ) and antimicrobial activity .

Substituent Positioning : Halogen or tosyl group placement (e.g., 2,4-dibromo vs. 4,5-dibromo in VPC-14449) critically impacts biological activity and spectral validation .

Synthetic Efficiency : One-pot strategies for morpholine-thiazole hybrids improve yields (55%) compared to traditional multi-step syntheses .

Biological Activity

4-(2,4-Ditosylthiazol-5-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a morpholine ring attached to a thiazole moiety with two tosyl groups. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 0.65 | Induces apoptosis |

| This compound | HeLa (Cervical) | 2.41 | Cell cycle arrest at G0-G1 phase |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through specific molecular interactions with cancer cell receptors .

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. In vitro studies have shown that compounds containing the thiazole ring can inhibit the growth of various bacterial strains:

| Compound | Bacterial Strain | MIC (mM) |

|---|---|---|

| This compound | C. albicans | 3.92 |

| This compound | A. niger | 4.01 |

The presence of electron-withdrawing groups on the thiazole ring has been linked to enhanced antimicrobial activity .

Neuropharmacological Effects

Research has also highlighted the potential neuropharmacological effects of morpholine derivatives. Compounds similar to this compound have been studied for their interactions with central nervous system receptors:

- Mechanism : The morpholine moiety can enhance binding affinity to various receptors involved in neuropharmacological pathways.

- Findings : Specific morpholine-containing compounds have been shown to modulate sigma receptors and exhibit anxiolytic effects in preclinical models .

Study on Anticancer Activity

In a study evaluating the anticancer activity of various thiazole derivatives, this compound was tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity, particularly in MCF-7 and HeLa cells, supporting the hypothesis that modifications in the thiazole structure can enhance anticancer activity.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives revealed that this compound exhibited notable inhibitory effects against pathogenic fungi. This study emphasized the importance of structural modifications for optimizing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.